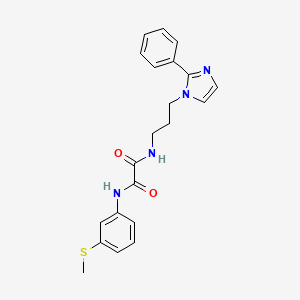
N1-(3-(甲硫基)苯基)-N2-(3-(2-苯基-1H-咪唑-1-基)丙基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide is a synthetic organic compound known for its diverse scientific applications. The structure of the compound includes a phenyl ring substituted with a methylthio group and an oxalamide moiety linked to an imidazole ring. Its versatility makes it significant in various fields of research.
科学研究应用
N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide has extensive applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its role in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide typically involves multi-step organic reactions starting from commercially available starting materials. Here's an outline:
Aromatic Nucleophilic Substitution:
Imidazole Formation: Synthesizing the imidazole moiety through the reaction of primary amines with glyoxal and an aldehyde.
Oxalamide Formation: Coupling the substituted phenyl and imidazole intermediates using oxalyl chloride and appropriate amines under controlled conditions.
Industrial Production Methods: Industrial production of this compound would involve scaling up these synthetic routes with optimization of reaction conditions to enhance yield and purity. Typical industrial processes include:
Large-scale reactors with precise temperature control.
Automated addition of reagents to ensure consistency.
Use of industrial-grade solvents and reagents to maintain cost-efficiency.
化学反应分析
Types of Reactions: N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide can undergo several types of chemical reactions, such as:
Oxidation: Transformation of the methylthio group into a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the imidazole ring under mild conditions.
Substitution Reactions: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Hydrolysis: Under acidic or basic conditions, the oxalamide moiety can be hydrolyzed to form the corresponding amine and oxalic acid derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution agents: Alkyl halides, acyl chlorides.
Hydrolysis conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) media.
Major Products:
Oxidized derivatives (sulfoxides, sulfones).
Reduced imidazole forms.
Substituted aromatic rings with varying functional groups.
Hydrolyzed amines and oxalic acid derivatives.
作用机制
The mechanism by which this compound exerts its effects is multifaceted:
Molecular Targets: It can bind to specific enzymes or receptors, altering their activity.
Pathways Involved: In biological systems, it may interfere with cellular processes such as signal transduction, DNA replication, or protein synthesis.
Interaction with Biomolecules: Forms hydrogen bonds, Van der Waals interactions, and electrostatic interactions with biomolecules, leading to functional modifications.
相似化合物的比较
Compared to similar compounds, N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide stands out due to its unique structural features:
Similar Compounds: Other oxalamide derivatives, imidazole-containing compounds, and phenylthio analogs.
Uniqueness: Its specific combination of the methylthio group, phenyl ring, and imidazole moiety makes it particularly versatile in various scientific applications.
Advantages: Higher efficacy in certain biological assays, better stability under physiological conditions, and the potential for fewer side effects in medicinal uses.
属性
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-28-18-10-5-9-17(15-18)24-21(27)20(26)23-11-6-13-25-14-12-22-19(25)16-7-3-2-4-8-16/h2-5,7-10,12,14-15H,6,11,13H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOKCYUAEJVUDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














